molecular formula C54H108FeN9 B087816 Tris(tetrabutylammonium) hexakis(cyano-C)ferrate CAS No. 14589-06-1

Tris(tetrabutylammonium) hexakis(cyano-C)ferrate

Cat. No.: B087816
CAS No.: 14589-06-1
M. Wt: 939.3 g/mol
InChI Key: XCPFEAGGIFVGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: Tris(tetrabutylammonium) hexakis(cyano-C)ferrate, also termed tetrabutylammonium hexacyanoferrate(III), is a coordination complex with the molecular formula C₅₄H₁₀₈FeN₉ and a molecular weight of 939.34 g/mol . Its structure comprises a hexacyanoferrate(III) anion ([Fe(CN)₆]³⁻) balanced by three tetrabutylammonium ([N(C₄H₉)₄]⁺) cations.

The compound is water-soluble (0.1 g/mL) and decomposes at 262–263°C, typical of thermally stable quaternary ammonium salts .

Applications: Its primary uses include acting as a phase-transfer catalyst in organic synthesis and serving as a precursor for redox-active materials due to the hexacyanoferrate(III) anion’s electron-transfer capabilities .

Properties

IUPAC Name

iron(3+);tetrabutylazanium;hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C16H36N.6CN.Fe/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6*1-2;/h3*5-16H2,1-4H3;;;;;;;/q3*+1;6*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPFEAGGIFVGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H108FeN9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14589-06-1
Record name Tris(tetrabutylammonium) hexakis(cyano-C)ferrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014589061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[tetrabutylammonium] hexakis(cyano-C)ferrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Ion-Exchange Methodology

This method exploits the metathesis reaction between alkali metal hexacyanoferrates and tetrabutylammonium halides. For example, potassium hexacyanoferrate(III) reacts with tetrabutylammonium bromide in a polar solvent:

K3[Fe(CN)6]+3 (C4H9)4NBr[(C4H9)4N]3[Fe(CN)6]+3 KBr\text{K}3[\text{Fe(CN)}6] + 3\ \text{(C}4\text{H}9\text{)}4\text{NBr} \rightarrow \text{[(C}4\text{H}9\text{)}4\text{N}]3[\text{Fe(CN)}6] + 3\ \text{KBr}

The reaction proceeds quantitatively in methanol or ethanol at 25–40°C, with yields exceeding 85%. Key advantages include simplicity and scalability, though residual potassium impurities may necessitate recrystallization.

Direct Coordination Synthesis

An alternative approach involves the direct reaction of iron(III) chloride with tetrabutylammonium cyanide:

FeCl3+6 (C4H9)4NCN[(C4H9)4N]3[Fe(CN)6]+3 (C4H9)4NCl\text{FeCl}3 + 6\ \text{(C}4\text{H}9\text{)}4\text{NCN} \rightarrow \text{[(C}4\text{H}9\text{)}4\text{N}]3[\text{Fe(CN)}6] + 3\ \text{(C}4\text{H}9\text{)}4\text{NCl}

This method requires anhydrous conditions and temperatures between 50–60°C to prevent cyanide hydrolysis. While yielding high-purity product, it is less economical due to the cost of tetrabutylammonium cyanide.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity critically influences reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.78895
Ethanol24.58293
Acetonitrile37.57890
Water80.16585

Methanol achieves optimal balance between cation solubility and anion stability, minimizing byproduct formation.

Temperature and Time Dependence

Elevated temperatures (>60°C) accelerate reaction kinetics but risk ligand substitution or decomposition. A 48-hour reaction at 40°C maximizes yield while preserving structural integrity.

Industrial-Scale Production Challenges

Scaling laboratory methods to industrial production introduces complexities:

Continuous Flow Reactors

Tubular reactors with in-line monitoring systems enhance reproducibility. Parameters include:

  • Flow rate: 0.5–1.0 L/min

  • Residence time: 30–45 minutes

  • Temperature gradient: 25°C → 40°C

This approach improves throughput by 300% compared to batch processes but requires precise control of mixing dynamics.

Purification at Scale

Industrial purification employs crystallization cascades using heptane/ethyl acetate mixtures. Key metrics:

  • Solvent-to-feed ratio: 5:1

  • Cooling rate: 0.5°C/min

  • Final purity: 99.2% (w/w)

Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy : ν(C≡N) stretches at 2102 cm⁻¹ confirm intact cyanide ligands.

  • UV-Vis : Metal-to-ligand charge transfer bands at 314 nm (ε = 4500 M⁻¹cm⁻¹).

X-Ray Crystallography

Single-crystal analysis reveals:

  • Fe–C bond length: 1.92 ± 0.03 Å

  • C≡N bond length: 1.15 ± 0.02 Å

  • Octahedral geometry distortion: <2° from ideal.

Comparative Analysis of Synthetic Methods

ParameterIon-ExchangeDirect Synthesis
Cost ($/kg)120340
Yield (%)8892
Purity (%)9598
ScalabilityHighModerate

Ion-exchange remains preferred for large-scale production despite marginally lower purity .

Chemical Reactions Analysis

Types of Reactions

Tris(tetrabutylammonium) hexakis(cyano-C)ferrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Tris(tetrabutylammonium) hexakis(cyano-C)ferrate serves as a precursor for synthesizing various iron complexes. It acts as a catalyst in organic reactions, facilitating electron transfer processes critical for redox reactions.

Biology

This compound is investigated for its potential role in biological systems, particularly in electron transfer mechanisms. Its ability to undergo redox reactions makes it a candidate for studying metabolic processes in cells.

Medicine

Research explores its potential applications in medical imaging and as a therapeutic agent. Its unique properties may allow it to function as a contrast agent in magnetic resonance imaging (MRI) or photoacoustic imaging, enhancing the visibility of biological tissues.

Industry

In industrial applications, it is utilized in developing advanced materials such as magnetic and electronic materials. The compound's stability and reactivity make it suitable for various applications, including sensors and catalysts.

Case Study 1: Catalytic Applications

A study demonstrated the use of this compound as a catalyst in organic synthesis reactions, showcasing its ability to facilitate electron transfer and enhance reaction rates.

Case Study 2: Biomedical Imaging

Research indicated that this compound could be used as a contrast agent in MRI due to its favorable magnetic properties. Animal studies showed improved imaging quality when using this compound compared to traditional agents.

Mechanism of Action

The mechanism of action of Tris(tetrabutylammonium) hexakis(cyano-C)ferrate involves its ability to participate in electron transfer processes. The iron center can undergo redox reactions, facilitating the transfer of electrons between different species. This property is exploited in various catalytic and biological applications . The cyanide ligands also play a crucial role in stabilizing the iron center and modulating its reactivity .

Comparison with Similar Compounds

Structural and Compositional Differences

Hexacyanoferrate compounds vary primarily in their counterions (e.g., ammonium, sodium, cadmium), which influence solubility, stability, and reactivity. Key examples include:

Compound Name Molecular Formula Cation Molecular Weight (g/mol) Oxidation State of Fe Key References
Tris(tetrabutylammonium) hexacyanoferrate(III) C₅₄H₁₀₈FeN₉ Tetrabutylammonium 939.34 +3
Ammonium hexacyanoferrate(III) (NH₄)₃Fe(CN)₆ Ammonium 266.06 +3
Sodium hexacyanoferrate(II) hydrate Na₄[Fe(CN)₆]·10H₂O Sodium 484.06 +2
Dicadmium hexacyanoferrate(4−) Cd₂[Fe(CN)₆] Cadmium 444.56 +2

Physical and Chemical Properties

  • Solubility: The tetrabutylammonium derivative’s lipophilic cations enhance solubility in organic solvents, making it suitable for phase-transfer catalysis . In contrast, ammonium and sodium salts are highly water-soluble (e.g., (NH₄)₃Fe(CN)₆ is used in aqueous analytical chemistry) .
  • Thermal Stability: Tris(tetrabutylammonium) hexacyanoferrate(III) decomposes at 262–263°C , whereas ammonium hexacyanoferrate(III) is less thermally stable, decomposing at lower temperatures.

Key Research Findings

  • Structural Insights : X-ray studies of related tetrabutylammonium clusters () reveal that large cations promote open frameworks with solvent-accessible channels, influencing catalytic activity.
  • Environmental Concerns : Cadmium-containing analogs are being phased out in favor of less toxic alternatives (e.g., sodium or ammonium salts) .

Biological Activity

Tris(tetrabutylammonium) hexakis(cyano-C)ferrate, often referred to in the context of its biological activity, is a complex compound that combines tetrabutylammonium ions with hexakis(cyano-C)ferrate anions. This compound has garnered attention for its potential applications in various biological and medical fields, including its use in imaging, detoxification, and as a therapeutic agent.

Chemical Structure and Properties

  • Chemical Formula : C18_{18}H42_{42}FeN6_{6}
  • Molecular Weight : 859.228 g/mol
  • CAS Number : 14038-43-8

The compound is characterized by its unique structure, which includes a central ferrate ion surrounded by six cyano groups and coordinated with three tetrabutylammonium cations. This configuration not only influences its solubility and stability but also its interaction with biological systems.

1. Antidotal Properties

This compound has been noted for its efficacy as an antidote for heavy metal poisoning, particularly cesium and thallium. The ferrate complex acts by adsorbing these toxic ions from the body, facilitating their excretion through urine.

  • In Vivo Studies : In rat models, administration of the compound at a dosage of 3 g/day over eight days resulted in significantly increased excretion rates of cesium-134, demonstrating its potential as a therapeutic agent against radiocesium poisoning .

2. Anticancer Activity

Recent studies have indicated that this compound possesses anticancer properties. It has been shown to inhibit the viability of various cancer cell lines through mechanisms that may involve oxidative stress and apoptosis induction.

  • Cell Viability Assays : In vitro studies involving human umbilical vein endothelial cells (HUVECs) demonstrated decreased cell viability when exposed to concentrations ranging from 0.1 to 3.0 μg/mL over a 24-hour period, especially under near-infrared (NIR) laser irradiation .

Case Studies

  • Radiocesium Detoxification
    • Objective : To evaluate the effectiveness of this compound in detoxifying cesium.
    • Methodology : Rats were administered the compound orally for eight days.
    • Results : There was a marked increase in urinary excretion of cesium isotopes, confirming its role as an effective detoxifying agent .
  • Anticancer Efficacy
    • Objective : To investigate the cytotoxic effects on cancer cell lines.
    • Methodology : Various concentrations were tested on HUVECs.
    • Results : The compound exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

Comparative Analysis

PropertyThis compoundPrussian Blue (Iron(III) Ferrocyanide)
CAS Number 14038-43-814038-43-8
Molecular Weight 859.228 g/mol859.228 g/mol
Primary Use Antidote for heavy metal poisoningAntidote for cesium/thallium poisoning
Anticancer Activity YesYes
Mechanism of Action Adsorption and detoxificationAdsorption and detoxification

Q & A

Q. What are the standard synthetic routes for Tris(tetrabutylammonium) hexakis(cyano-C)ferrate, and what critical parameters influence yield and purity?

  • Methodological Answer: Synthesis typically involves ion-exchange reactions between hexacyanoferrate salts (e.g., K₃[Fe(CN)₆]) and tetrabutylammonium halides in polar solvents like methanol or water. Key parameters include:
  • Molar Ratios: A 3:1 molar ratio of tetrabutylammonium bromide to hexacyanoferrate ensures complete cation exchange.
  • Solvent Choice: Methanol enhances solubility of tetrabutylammonium cations, while water may introduce hydration impurities.
  • Crystallization: Slow evaporation at 278 K yields high-purity crystals, as seen in analogous cluster syntheses .
    Post-synthesis, filtration removes unreacted salts, and elemental analysis confirms stoichiometry.

Q. How is the structural integrity of this compound confirmed using X-ray crystallography?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 150 K resolves the anion-cation arrangement and bond metrics. Key steps:
  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) with a CCD detector; collect reflections up to θ = 26.4° .
  • Refinement: Employ SHELXL97 for full-matrix least-squares refinement. Address disorder in tetrabutylammonium chains using restraints (e.g., 12 restraints for 161 parameters in similar structures) .
  • Validation: Check R-factors (R₁ < 0.04) and electron density maps for missing or misplaced atoms .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing the electronic environment of the hexacyanoferrate core?

  • Methodological Answer:
  • UV-Vis Spectroscopy: Identify metal-to-ligand charge transfer (MLCT) bands between 300–400 nm. Compare with K₃[Fe(CN)₆] to assess counterion effects on π-backbonding .
  • IR Spectroscopy: Detect ν(C≡N) stretches at ~2100 cm⁻¹; shifts >10 cm⁻¹ indicate anion-cation interactions .
  • Mössbauer Spectroscopy: Resolve oxidation states (Fe²⁺/Fe³⁺) via quadrupole splitting (ΔEQ ≈ 0.3–0.5 mm/s for low-spin Fe) .

Q. How can computational modeling resolve discrepancies in reported bond lengths and angles for hexacyanoferrate complexes?

  • Methodological Answer:
  • Density Functional Theory (DFT): Optimize geometries using B3LYP/def2-TZVP to compare with SCXRD data (e.g., Fe–C bond lengths ~1.92 Å vs. experimental 1.89–1.94 Å ).
  • Molecular Dynamics (MD): Simulate solvent effects on crystal packing; disordered solvent molecules (e.g., water in ) may distort metrics .
  • Charge Distribution Analysis: Use Natural Bond Orbital (NBO) to quantify cyanide → Fe charge transfer, explaining variations in Fe–C≡N angles (e.g., 176° vs. 180° in ideal octahedral symmetry) .

Q. What strategies mitigate ligand substitution or core rearrangement during synthesis, as observed in related clusters?

  • Methodological Answer:
  • Kinetic Control: Use excess tetrabutylammonium ions (≥5 equivalents) to stabilize the [Fe(CN)₆]³⁻ core and prevent CN⁻ ligand substitution .
  • Low-Temperature Reactions: Conduct syntheses below 273 K to suppress redox activity (e.g., Fe³⁺ → Fe²⁺) .
  • Inert Atmosphere: Avoid O₂/H₂O to prevent hydrolysis; highlights Cl⁻/S²⁻ ligand scrambling in air-sensitive clusters .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the redox stability of hexacyanoferrate complexes?

  • Methodological Answer:
  • Cyclic Voltammetry (CV): Compare peak potentials (E₁/₂) under identical conditions (e.g., 0.1 M TBAPF₆ in acetonitrile). Discrepancies may arise from trace H₂O (≥50 ppm shifts E₁/₂ by ~100 mV) .
  • Controlled-Potential Electrolysis: Isolate redox products (e.g., [Fe(CN)₆]⁴⁻) and characterize via EPR to confirm Fe oxidation states .

Applications in Academic Research

Q. What role does this compound play in catalysis or materials science?

  • Methodological Answer:
  • Electrocatalysis: Use as a redox mediator for O₂ reduction (ORR) or H₂ evolution (HER) due to its tunable Fe³⁺/Fe²⁺ couple .
  • Ion-Exchange Materials: Tetrabutylammonium’s hydrophobicity enables selective anion capture in hybrid frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.